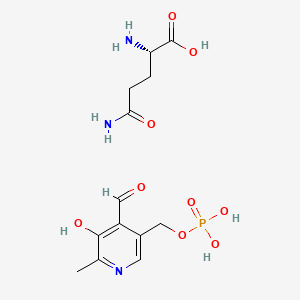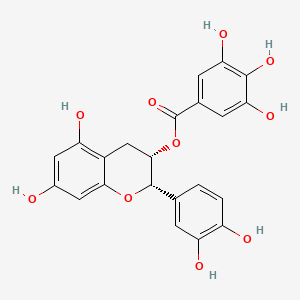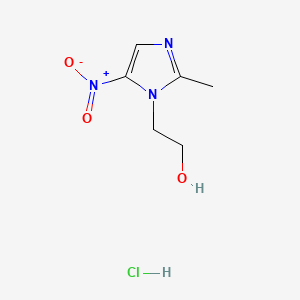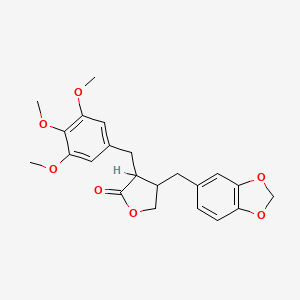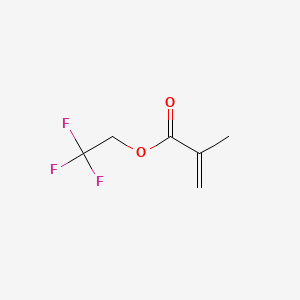
氯酚红-β-D-半乳糖苷
描述
氯酚红 β-D-半乳糖苷是一种长波长黄色染料,常用于比色分析。 它作为 β-半乳糖苷酶的底物,这种酶水解该化合物形成氯酚红,呈紫色 。 由于其高灵敏度和快速周转率,该化合物在检测 β-半乳糖苷酶活性方面特别有用 .
科学研究应用
氯酚红 β-D-半乳糖苷在科学研究中具有广泛的应用:
5. 作用机理
氯酚红 β-D-半乳糖苷的作用机制涉及其被 β-半乳糖苷酶水解 。 该酶裂解 β-D-半乳糖苷部分,释放氯酚红 。 该反应高度特异,导致颜色从黄色变为紫色,可以通过测量 570 nm 处的吸光度来定量 。 该化合物的分子靶标是 β-半乳糖苷酶,其途径涉及糖苷键的酶促水解 .
作用机制
Target of Action
The primary target of Chlorophenol red galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .
Mode of Action
Chlorophenol red galactopyranoside serves as a substrate for β-galactosidase . The enzyme hydrolyzes Chlorophenol red galactopyranoside to form chlorophenol red, which is a purple-colored compound . This product can be quantified by measuring its absorbance at 570 nm .
Biochemical Pathways
The action of Chlorophenol red galactopyranoside is primarily involved in the β-galactosidase enzymatic pathway . The hydrolysis of Chlorophenol red galactopyranoside by β-galactosidase leads to the formation of chlorophenol red, which can be detected and quantified due to its color .
Result of Action
The hydrolysis of Chlorophenol red galactopyranoside by β-galactosidase results in the formation of chlorophenol red . This reaction is used in colorimetric assays, where the formation of the purple-colored chlorophenol red indicates the presence and activity of β-galactosidase .
Action Environment
The action of Chlorophenol red galactopyranoside can be influenced by various environmental factors. For instance, the enzyme β-galactosidase, which acts on Chlorophenol red galactopyranoside, can be affected by factors such as pH, temperature, and the presence of other substances in the solution . .
生化分析
Biochemical Properties
Chlorophenol red galactopyranoside plays a crucial role in biochemical reactions as a substrate for the enzyme beta-galactosidase. When beta-galactosidase acts on chlorophenol red galactopyranoside, it cleaves the glycosidic bond, releasing chlorophenol red. This reaction is highly specific and results in a color change from yellow to purple, which can be quantified by measuring absorbance at 570 nm . The interaction between chlorophenol red galactopyranoside and beta-galactosidase is essential for detecting and quantifying beta-galactosidase activity in various biological samples.
Cellular Effects
Chlorophenol red galactopyranoside influences cellular processes primarily through its role as a substrate for beta-galactosidase. In cells expressing beta-galactosidase, the hydrolysis of chlorophenol red galactopyranoside leads to the production of chlorophenol red, which can be detected colorimetrically. This process is used to monitor gene expression, enzyme activity, and cellular metabolism. The presence of chlorophenol red galactopyranoside in cellular assays allows researchers to study the effects of beta-galactosidase activity on cell function, including changes in cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of chlorophenol red galactopyranoside involves its hydrolysis by beta-galactosidase. The enzyme binds to chlorophenol red galactopyranoside and cleaves the glycosidic bond, releasing chlorophenol red and galactose. This reaction is highly specific and efficient, making chlorophenol red galactopyranoside an ideal substrate for detecting beta-galactosidase activity. The color change from yellow to purple provides a visual and quantitative measure of enzyme activity, which is crucial for various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorophenol red galactopyranoside can change over time due to factors such as stability and degradation. Chlorophenol red galactopyranoside is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, degradation of the compound can lead to reduced sensitivity and accuracy in assays. Long-term studies have shown that chlorophenol red galactopyranoside maintains its activity for several months when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of chlorophenol red galactopyranoside in animal models can vary with different dosages. At low doses, chlorophenol red galactopyranoside is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects such as enzyme inhibition and cellular toxicity. Studies in animal models have shown that the threshold for toxicity varies depending on the species and the route of administration. It is important to carefully control the dosage of chlorophenol red galactopyranoside in experimental settings to avoid potential toxic effects .
Metabolic Pathways
Chlorophenol red galactopyranoside is involved in metabolic pathways related to the hydrolysis of glycosidic bonds. The enzyme beta-galactosidase catalyzes the hydrolysis of chlorophenol red galactopyranoside, releasing chlorophenol red and galactose. This reaction is part of the broader metabolic pathway of galactose metabolism, which involves various enzymes and cofactors. The presence of chlorophenol red galactopyranoside in metabolic assays allows researchers to study the activity of beta-galactosidase and its role in galactose metabolism .
Transport and Distribution
Within cells and tissues, chlorophenol red galactopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and is distributed throughout the cytoplasm. The hydrolysis of chlorophenol red galactopyranoside by beta-galactosidase occurs primarily in the cytoplasm, where the enzyme is localized. The distribution of chlorophenol red galactopyranoside within cells can affect its activity and the sensitivity of assays .
Subcellular Localization
Chlorophenol red galactopyranoside is primarily localized in the cytoplasm, where it interacts with beta-galactosidase. The enzyme’s subcellular localization is crucial for the hydrolysis of chlorophenol red galactopyranoside and the subsequent production of chlorophenol red. The targeting signals and post-translational modifications of beta-galactosidase direct it to specific compartments within the cell, ensuring efficient hydrolysis of chlorophenol red galactopyranoside. The subcellular localization of chlorophenol red galactopyranoside and beta-galactosidase is essential for the accurate measurement of enzyme activity in biochemical assays .
准备方法
化学反应分析
相似化合物的比较
氯酚红 β-D-半乳糖苷因其在检测 β-半乳糖苷酶活性方面的高灵敏度和快速周转率而独一无二 。 类似化合物包括:
2-硝基苯基 β-D-半乳糖苷: 另一种 β-半乳糖苷酶的底物,但其灵敏度低于氯酚红 β-D-半乳糖苷.
苯基-β-D-半乳糖苷: 用于类似分析,但没有提供相同级别的灵敏度.
间苯三酚 β-D-半乳糖苷: 另一种具有不同光谱性质的替代品.
属性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2O10S/c26-15-9-12(5-7-17(15)29)25(14-3-1-2-4-20(14)38(33,34)37-25)13-6-8-18(16(27)10-13)35-24-23(32)22(31)21(30)19(11-28)36-24/h1-10,19,21-24,28-32H,11H2/t19-,21+,22+,23-,24-,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYRDZGZGNYVBA-VPXCCNNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912469 | |
| Record name | 2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99792-79-7 | |
| Record name | Chlorophenol red galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099792797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



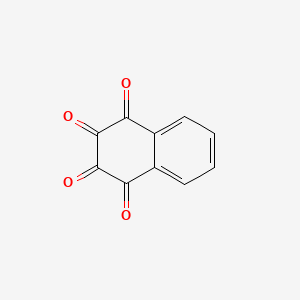
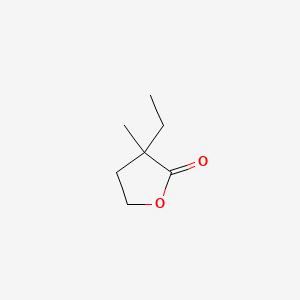
![Isoindolo[1,2-b]quinazolin-12(10h)-one](/img/structure/B1197452.png)


